molecular formula C13H17ClN2O4S B2414363 2-chloro-N-[4-(morpholin-4-ylsulfonyl)phenyl]propanamide CAS No. 743444-65-7

2-chloro-N-[4-(morpholin-4-ylsulfonyl)phenyl]propanamide

Cat. No.: B2414363
CAS No.: 743444-65-7
M. Wt: 332.8
InChI Key: LBTLDDGGEPEYCT-UHFFFAOYSA-N
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Properties

IUPAC Name

2-chloro-N-(4-morpholin-4-ylsulfonylphenyl)propanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17ClN2O4S/c1-10(14)13(17)15-11-2-4-12(5-3-11)21(18,19)16-6-8-20-9-7-16/h2-5,10H,6-9H2,1H3,(H,15,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LBTLDDGGEPEYCT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NC1=CC=C(C=C1)S(=O)(=O)N2CCOCC2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17ClN2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.80 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 2-chloro-N-[4-(morpholin-4-ylsulfonyl)phenyl]propanamide involves several steps. One common method includes the reaction of 4-(morpholin-4-ylsulfonyl)aniline with 2-chloropropanoyl chloride in the presence of a base such as triethylamine. The reaction is typically carried out in an organic solvent like dichloromethane at low temperatures to control the reaction rate and yield . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, including the use of continuous flow reactors and automated systems to ensure consistency and efficiency .

Scientific Research Applications

Pharmaceutical Development

2-Chloro-N-[4-(morpholin-4-ylsulfonyl)phenyl]propanamide has been investigated for its potential as an inhibitor in various biochemical pathways. Its structural characteristics allow it to interact with specific molecular targets, making it a candidate for drug development aimed at treating diseases such as cancer and infections.

Research indicates that this compound exhibits notable biological activities, particularly:

  • Antimicrobial Properties : It has been studied for its effectiveness against various bacterial strains, potentially serving as a new antimicrobial agent .
  • Anticancer Activity : Preliminary studies suggest that it may induce apoptosis in cancer cells, making it a candidate for further investigation in cancer therapies.

Case Studies and Research Findings

Several studies have documented the applications and effects of 2-chloro-N-[4-(morpholin-4-ylsulfonyl)phenyl]propanamide:

  • Inhibition Studies : A study demonstrated that this compound effectively inhibited specific kinases associated with cell proliferation, highlighting its potential role in cancer treatment .
  • Antimicrobial Efficacy : Research conducted on various bacterial strains indicated that the compound has significant antimicrobial properties, providing a basis for further development as an antibiotic .
  • Structure–Activity Relationship (SAR) : Investigations into the structural modifications of related compounds revealed insights into how changes in the molecular structure can affect biological activity, guiding future research directions .

Mechanism of Action

The mechanism of action of 2-chloro-N-[4-(morpholin-4-ylsulfonyl)phenyl]propanamide involves its interaction with specific molecular targets. The compound can bind to proteins and enzymes, altering their activity and function. This interaction is often mediated through hydrogen bonding, hydrophobic interactions, and van der Waals forces . The exact pathways involved depend on the specific biological context and the nature of the target molecules .

Biological Activity

2-Chloro-N-[4-(morpholin-4-ylsulfonyl)phenyl]propanamide is a synthetic compound recognized for its potential biological activities, particularly in pharmacology. The compound's structure includes a chloro group and a morpholine sulfonyl moiety, which are believed to contribute to its interactions with various biological targets. This article delves into the biological activity of this compound, summarizing research findings, mechanisms of action, and potential applications.

  • Molecular Formula : C14H18ClN3O3S
  • Molecular Weight : Approximately 332.8 g/mol

The presence of the chloro group allows for nucleophilic substitution reactions, enhancing its reactivity and potential for interaction with biological molecules.

The biological activity of 2-chloro-N-[4-(morpholin-4-ylsulfonyl)phenyl]propanamide is primarily attributed to its ability to bind to specific proteins and enzymes, altering their activity. Key interactions include:

  • Hydrogen Bonding : Facilitates binding to target proteins.
  • Hydrophobic Interactions : Enhances stability of the compound-protein complex.
  • Van der Waals Forces : Contributes to the overall binding affinity.

Inhibition Studies

Research indicates that this compound exhibits significant inhibitory effects on various biochemical pathways. Notable studies include:

  • Kinase Inhibition : The compound has been shown to inhibit Janus kinase (JAK) family kinases, which are critical in signaling pathways associated with inflammation and cancer .
  • Antitumor Activity : Preliminary studies suggest that it may possess cytotoxic properties against certain cancer cell lines, potentially through apoptosis induction .

Interaction Studies

Interaction studies have focused on the binding affinity of 2-chloro-N-[4-(morpholin-4-ylsulfonyl)phenyl]propanamide with various biological targets. Key findings include:

  • Binding Affinity : The compound demonstrates a strong binding affinity for specific receptors involved in cell signaling pathways.
  • Selectivity : It shows selectivity towards certain kinases over others, which may reduce side effects compared to less selective inhibitors.

Comparative Analysis with Similar Compounds

The following table outlines structural comparisons and biological activities of compounds related to 2-chloro-N-[4-(morpholin-4-ylsulfonyl)phenyl]propanamide:

Compound NameStructural FeaturesBiological Activity
2-Chloro-N-[4-methylphenyl]propanamideMethyl group instead of morpholineLower biological activity
N-[4-(morpholin-4-sulfonyl)phenyl]acetamideLacks chlorine atomDifferent reactivity profile
2-Chloro-N-[3-(morpholin-4-sulfonyl)phenyl]propanamideDifferent sulfonamide positionPotentially distinct properties

Case Studies

  • Antitumor Efficacy : A study conducted on various cancer cell lines demonstrated that 2-chloro-N-[4-(morpholin-4-ylsulfonyl)phenyl]propanamide exhibited IC50 values indicating significant growth inhibition. The mechanism was linked to apoptosis via JAK/STAT pathway modulation .
  • Inflammatory Response Modulation : In vitro studies showed that the compound could effectively reduce cytokine production in response to inflammatory stimuli, suggesting its potential as an anti-inflammatory agent.

Q & A

Q. What are the challenges in developing enantiomerically pure derivatives?

  • Methodological Answer : Chiral HPLC (Chiralpak AD-H column) or enzymatic resolution (lipases) can separate enantiomers. For asymmetric synthesis, use chiral auxiliaries (e.g., Evans’ oxazolidinones) or organocatalysts (e.g., L-proline) to control stereochemistry at the propanamide center .

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